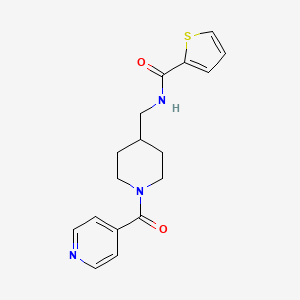

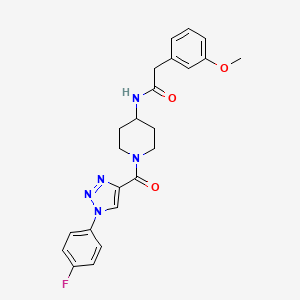

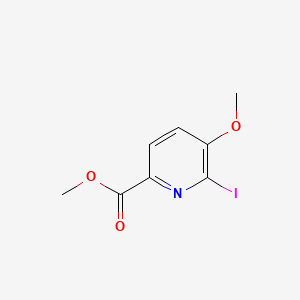

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest is part of a broader class of heterocyclic compounds that have drawn significant attention due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The core structure incorporates elements such as a thiazolidine ring, a cyano group, and heteroaryl motifs, which are known for their pharmacological relevance.

Synthesis Analysis

The synthesis of related thiazolidine derivatives involves cyclocondensation reactions, where enamides serve as precursors for the formation of heterocyclic assemblies. For instance, 2-(1,3-thiazolidin-2-ylidene)acetamides have been utilized in reactions with oxalyl chloride to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones with yields ranging from 50–88% (Obydennov et al., 2017). Additionally, derivatives of the compound have been synthesized through reactions involving 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, leading to a variety of heterocyclic frameworks (Horishny et al., 2021).

Molecular Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been elucidated, providing insights into the molecular conformation and stability of such compounds. These analyses reveal the importance of the structural configuration for the compound's reactivity and potential bioactivity (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from studies on similar thiazolidinone derivatives, which have shown to participate in various chemical reactions, leading to the synthesis of novel heterocyclic compounds with potential biological activities. The thiazolidinone moiety, in particular, is versatile for modifications and functionalization, enabling the synthesis of derivatives with varied chemical properties (Chandrappa et al., 2009).

Physical Properties Analysis

While specific physical properties of this compound are not directly available, related studies on thiazolidinone derivatives provide insights into their behavior, including solubility, melting points, and stability. These properties are critical for understanding the compound's suitability for further chemical modifications and potential applications (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, of thiazolidinone derivatives are influenced by the substituents on the thiazolidinone ring and the presence of additional functional groups. These properties are fundamental for the compound's reactivity in organic synthesis and its interactions with biological targets (Sunder et al., 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- A study by Horishny, Arshad, and Matiychuk (2021) focused on the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, including the compound . They found potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, suggesting its potential as an anticancer agent (Horishny, Arshad, & Matiychuk, 2021).

Antifibrotic and Anticancer Properties

- Kaminskyy et al. (2016) described the synthesis and the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives. The study identified several compounds with significant antifibrotic activity and confirmed their potential using the xCelligence system (Kaminskyy et al., 2016).

Antimicrobial Activity

- Sodha et al. (2003) reported on the microwave-assisted synthesis of new Thiazolidinones, including derivatives of the compound . These compounds were characterized and screened for antibacterial and antifungal activities, showing potential in antimicrobial applications (Sodha et al., 2003).

Heterocyclic Chemistry and Photophysical Properties

- Jachak et al. (2021) synthesized novel d-π-A type chromophores, including derivatives of the compound . They explored the effect of structural manipulations on photophysical properties, providing insights into the compound's potential in materials science and OLED applications (Jachak et al., 2021).

Crystal Structures and Molecular Properties

- Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the compound . This research contributes to the understanding of the compound's molecular properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Synthesis of Heterocycles

- Bondock, Rabie, Etman, and Fadda (2008) utilized a related compound as a key intermediate in the synthesis of new heterocycles, further showing the versatility of this compound in chemical synthesis (Bondock, Rabie, Etman, & Fadda, 2008).

Agricultural Bioactivity

- Zheng and Su (2005) designed new polysubstituted pyridine derivatives related to the compound for potential use in agriculture, indicating its potential agricultural bioactivity (Zheng & Su, 2005).

Safety And Hazards

- Safety data for this compound is not readily accessible.

Zukünftige Richtungen

- Research on this compound could focus on its potential applications, biological activity, and optimization of synthesis methods.

Please note that the information provided is based on available data, and further research may be necessary to fully understand this compound’s properties and potential123

Eigenschaften

IUPAC Name |

(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3S/c24-14-19(21(28)26-15-18-7-4-12-30-18)23-27(17-5-2-1-3-6-17)22(29)20(31-23)13-16-8-10-25-11-9-16/h1-13H,15H2,(H,26,28)/b20-13+,23-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDLJYSKNNGRLT-CWNTWMSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=C(C#N)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CC=NC=C3)/S/C2=C(/C#N)\C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)